3-Bromo-2-chloro-5-fluorobenzotrifluoride
Overview
Description
3-Bromo-2-chloro-5-fluorobenzotrifluoride is a halogenated hydrocarbon . It is commonly used in the preparation of functionalized arylmanganese compounds .
Synthesis Analysis
While specific synthesis methods for 3-Bromo-2-chloro-5-fluorobenzotrifluoride were not found, it is known that similar compounds are used in the preparation of poly (arylene ether)s (PAEs) .Molecular Structure Analysis
The molecular formula of 3-Bromo-2-chloro-5-fluorobenzotrifluoride is C7H2BrClF4 . Its InChI code is 1S/C7H2BrClF4/c8-5-2-3(10)1-4(6(5)9)7(11,12)13/h1-2H .Physical And Chemical Properties Analysis
3-Bromo-2-chloro-5-fluorobenzotrifluoride has a molecular weight of 277.44 . It is a liquid at room temperature . The density of this compound is 1.511 g/mL at 25 °C .Scientific Research Applications
Luminescent Properties of Lanthanide Complexes
Research by Monteiro et al. (2015) explored the impact of various halogenated ligands, including fluorobenzoates and chlorobenzoates, on the luminescent and structural properties of europium(III), gadolinium(III), and terbium(III) complexes. This study highlights the role of halogens in altering the chemical environment around the europium(III) ion, thereby affecting the luminescence properties of these complexes. Although the specific compound 3-Bromo-2-chloro-5-fluorobenzotrifluoride was not directly studied, the research provides insight into how halogen substitutions can influence the physical chemistry of related compounds (Monteiro, Bettencourt-Dias, Mazali, & Sigoli, 2015).
Intramolecular Arylthiolations
Sahoo et al. (2012) demonstrated the use of Cu(I) and Pd(II) catalysts in the regioselective intramolecular arylthiolation of 2-halo aryl thioureas, including those with fluoro and chloro groups. This process facilitates the formation of C–S linkages, leading to the synthesis of 2-aminobenzothiazoles. The study provides a foundation for understanding how halogenated compounds, similar to 3-Bromo-2-chloro-5-fluorobenzotrifluoride, can undergo catalytic transformations to form structurally complex molecules (Sahoo, Banerjee, Chakraborty, & Patel, 2012).
Fluoroform-Derived Reagents in Trifluoromethylation
Lishchynskyi et al. (2013) explored the use of fluoroform-derived CuCF3 for the trifluoromethylation of aryl and heteroaryl halides, including chloroarenes. This research demonstrates the potential of using halogenated compounds as substrates for trifluoromethylation, leading to the synthesis of benzotrifluorides. The study might provide insights into the reactivity and potential applications of compounds like 3-Bromo-2-chloro-5-fluorobenzotrifluoride in synthetic chemistry (Lishchynskyi, Novikov, Martín, Escudero‐Adán, Novák, & Grushin, 2013).
Safety And Hazards
3-Bromo-2-chloro-5-fluorobenzotrifluoride is considered hazardous. It is a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
1-bromo-2-chloro-5-fluoro-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4/c8-5-2-3(10)1-4(6(5)9)7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLATXCEGJUIRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-5-fluorobenzotrifluoride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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